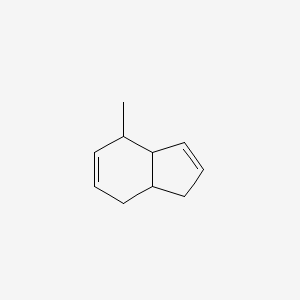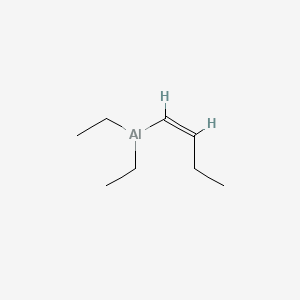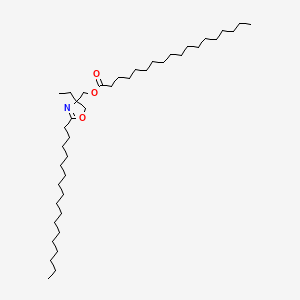
2-Hydroxypropyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl phenylacetate is an organic compound with the chemical formula C11H14O3. It is known for its solid state at room temperature, appearing as white to pale yellow crystals. This compound has a characteristic odor similar to phenylacetate and is soluble in organic solvents .
Vorbereitungsmethoden
2-Hydroxypropyl phenylacetate is typically synthesized through chemical reactions involving appropriate solvents and catalysts. One common method involves the esterification of phenylacetic acid with 2-hydroxypropanol in the presence of a catalyst such as sulfuric acid. The reaction conditions need to be precisely controlled to ensure high yield and purity . Industrial production methods often involve large-scale chemical synthesis with stringent control over reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
2-Hydroxypropyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer or intermediate in the synthesis of polymers and other complex organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Hydroxypropyl phenylacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropyl phenylacetate can be compared with other similar compounds such as:
Phenylacetic acid: Shares a similar structure but lacks the hydroxypropyl group.
2-Hydroxypropyl benzoate: Similar in structure but with a benzoate group instead of phenylacetate.
Ethyl phenylacetate: An ester of phenylacetic acid with ethyl alcohol instead of 2-hydroxypropanol. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications
Eigenschaften
| 80550-09-0 | |
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-hydroxypropyl 2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-9(12)8-14-11(13)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI-Schlüssel |
DMVWKGDEFQXZJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)


![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
